3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H23BrN2O3S and its molecular weight is 451.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazo[2,1-b][1,3]thiazines, are known to have diverse biological and pharmaceutical activities . They are usually present in molecules with bioactive properties due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
Based on its structural similarity to other bioactive compounds, it can be inferred that it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures are known to produce a variety of biological effects . For instance, triazole derivatives, which share structural characteristics with the compound, are known to bind with target molecules and affect various biochemical pathways .
Result of Action
Compounds with similar structures are known to have various biological effects , suggesting that this compound may also have significant molecular and cellular impacts.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under mild reaction conditions , suggesting that the compound might also be stable under similar conditions.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2O3S.BrH/c1-24-17-10-9-15(13-18(17)25-2)20(23)14-21(16-7-4-3-5-8-16)19-22(20)11-6-12-26-19;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGVBWVFXXCROZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O)OC.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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